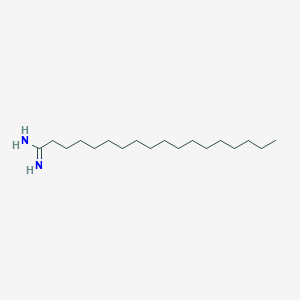
Octadecanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanimidamide, also known as ODA, is a synthetic compound that belongs to the family of amides. It has a long hydrocarbon chain of 18 carbon atoms and an amide group (-CONH2) at one end. ODA has been widely used in scientific research due to its unique properties, such as its ability to form self-assembled monolayers on various surfaces.
Scientific Research Applications
Octadecanimidamide has been widely used in scientific research due to its unique properties. It can form self-assembled monolayers on various surfaces, such as gold, silicon, and glass. Octadecanimidamide monolayers have been used for the fabrication of biosensors, microfluidic devices, and other nanotechnology applications. Octadecanimidamide has also been used as a surfactant in emulsion polymerization and as a lubricant additive in engine oils.
Mechanism Of Action
The mechanism of action of Octadecanimidamide is not fully understood. However, it is believed that Octadecanimidamide forms a monolayer on the surface of the substrate, which can modify the surface properties, such as wettability, adhesion, and friction. Octadecanimidamide can also interact with other molecules on the surface, such as proteins and enzymes, which can affect their activity and function.
Biochemical And Physiological Effects
Octadecanimidamide has been shown to have antimicrobial properties. It can inhibit the growth of various bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Octadecanimidamide has also been shown to have anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in macrophages.
Advantages And Limitations For Lab Experiments
Octadecanimidamide has several advantages for lab experiments. It can form self-assembled monolayers on various surfaces, which can modify the surface properties and enable the fabrication of biosensors and other nanotechnology applications. Octadecanimidamide is also relatively easy to synthesize and purify. However, Octadecanimidamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on living organisms are not well understood. Octadecanimidamide can also be difficult to handle due to its hydrophobic nature.
Future Directions
There are several future directions for the research on Octadecanimidamide. One direction is to investigate its potential as a drug delivery system. Octadecanimidamide monolayers can be functionalized with various molecules, such as drugs and antibodies, which can target specific cells and tissues. Another direction is to study its effects on living organisms, such as its toxicity and pharmacokinetics. Octadecanimidamide can also be used for the fabrication of advanced materials, such as superhydrophobic surfaces and self-healing coatings. Finally, the development of new synthesis methods and modification strategies can further improve the properties and applications of Octadecanimidamide.
Synthesis Methods
Octadecanimidamide can be synthesized through the reaction between octadecylamine and phosgene. The reaction produces Octadecanimidamide and hydrochloric acid as a byproduct. The purity of Octadecanimidamide can be improved through recrystallization from an appropriate solvent.
properties
CAS RN |
14587-26-9 |
|---|---|
Product Name |
Octadecanimidamide |
Molecular Formula |
C18H38N2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadecanimidamide |
InChI |
InChI=1S/C18H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H3,19,20) |
InChI Key |
AAUVMHNVCYAQBT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=N)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=N)N |
Other CAS RN |
14587-26-9 |
synonyms |
octadecanimidamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




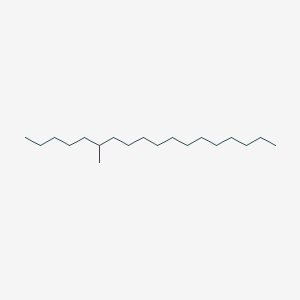
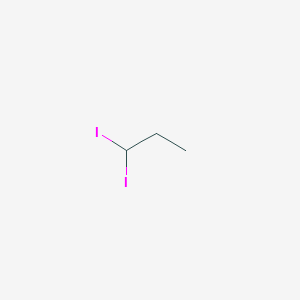
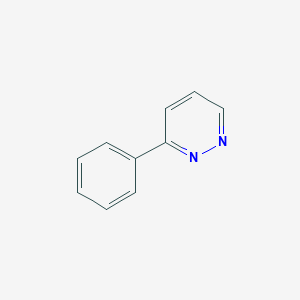
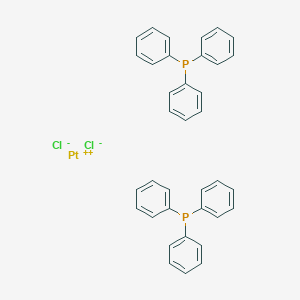
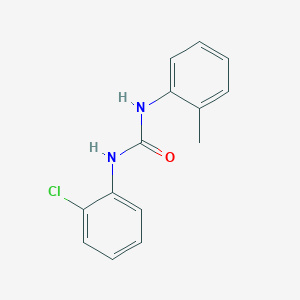
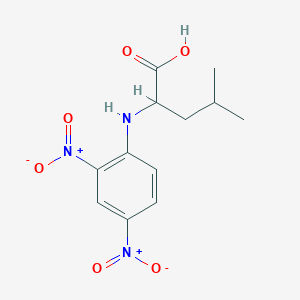
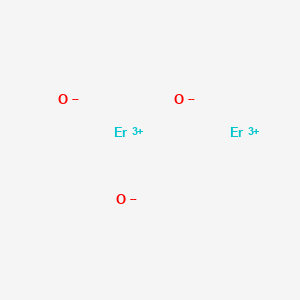
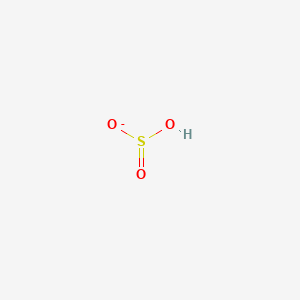
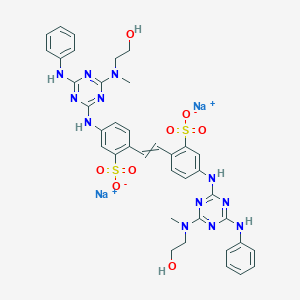
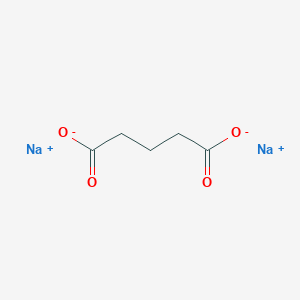
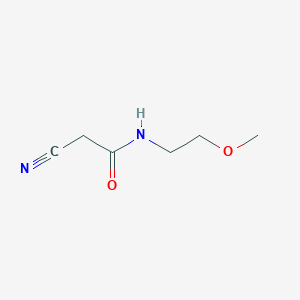
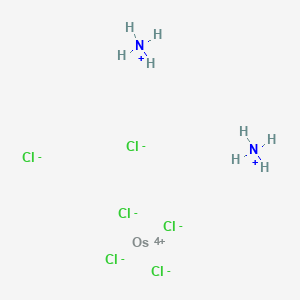
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)